molecular formula C19H14N2O2S B277068 N-(1-naphthyl)-8-quinolinesulfonamide

N-(1-naphthyl)-8-quinolinesulfonamide

Katalognummer B277068
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: IFQPGRGUBFPSKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-naphthyl)-8-quinolinesulfonamide (NQS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of sulfonamide and quinoline, which are known to possess diverse biological activities.

Wirkmechanismus

The mechanism of action of N-(1-naphthyl)-8-quinolinesulfonamide involves its ability to bind to the DNA of cancer cells and inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, N-(1-naphthyl)-8-quinolinesulfonamide prevents the cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects
N-(1-naphthyl)-8-quinolinesulfonamide has been shown to exhibit various biochemical and physiological effects in scientific research. Studies have shown that N-(1-naphthyl)-8-quinolinesulfonamide can induce oxidative stress in cancer cells, leading to their death. Additionally, N-(1-naphthyl)-8-quinolinesulfonamide has been found to inhibit the activity of various enzymes, including carbonic anhydrase, which is an enzyme that is essential for the growth and survival of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-naphthyl)-8-quinolinesulfonamide has several advantages and limitations for lab experiments. One of the significant advantages of N-(1-naphthyl)-8-quinolinesulfonamide is its low cost and ease of synthesis, making it an attractive compound for scientific research. Additionally, N-(1-naphthyl)-8-quinolinesulfonamide exhibits potent anticancer activity, making it a promising compound for cancer research. However, one of the limitations of N-(1-naphthyl)-8-quinolinesulfonamide is its poor solubility in water, which can make it challenging to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the scientific research of N-(1-naphthyl)-8-quinolinesulfonamide. One of the potential applications of N-(1-naphthyl)-8-quinolinesulfonamide is in the development of new anticancer drugs. Additionally, N-(1-naphthyl)-8-quinolinesulfonamide has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Furthermore, N-(1-naphthyl)-8-quinolinesulfonamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Future research should focus on exploring the potential applications of N-(1-naphthyl)-8-quinolinesulfonamide in these fields and further elucidating its mechanism of action.
Conclusion
In conclusion, N-(1-naphthyl)-8-quinolinesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(1-naphthyl)-8-quinolinesulfonamide is relatively simple and cost-effective, making it an attractive compound for scientific research. N-(1-naphthyl)-8-quinolinesulfonamide exhibits potent anticancer activity and has several potential applications in the development of new drugs. Future research should focus on exploring the potential applications of N-(1-naphthyl)-8-quinolinesulfonamide in various fields and further elucidating its mechanism of action.

Synthesemethoden

The synthesis of N-(1-naphthyl)-8-quinolinesulfonamide involves the reaction between 1-naphthylamine and 8-hydroxyquinoline-5-sulfonic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, at high temperatures. The resulting product is then purified using recrystallization techniques to obtain a pure form of N-(1-naphthyl)-8-quinolinesulfonamide. The synthesis of N-(1-naphthyl)-8-quinolinesulfonamide is relatively simple and cost-effective, making it an attractive compound for scientific research.

Wissenschaftliche Forschungsanwendungen

N-(1-naphthyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(1-naphthyl)-8-quinolinesulfonamide is in the field of cancer research. Studies have shown that N-(1-naphthyl)-8-quinolinesulfonamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This activity is attributed to the compound's ability to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells.

Eigenschaften

Molekularformel

C19H14N2O2S

Molekulargewicht

334.4 g/mol

IUPAC-Name

N-naphthalen-1-ylquinoline-8-sulfonamide

InChI

InChI=1S/C19H14N2O2S/c22-24(23,18-12-4-8-15-9-5-13-20-19(15)18)21-17-11-3-7-14-6-1-2-10-16(14)17/h1-13,21H

InChI-Schlüssel

IFQPGRGUBFPSKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.